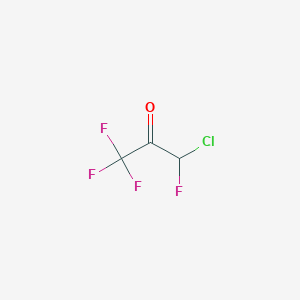

3-Chloro-1,1,1,3-tetrafluoropropan-2-one

Description

3-Chloro-1,1,1,3-tetrafluoropropan-2-one is a fluorinated chlorinated ketone with the molecular formula C₃HClF₄O. It features a ketone group at position 2, with chlorine and three fluorine atoms distributed across positions 1 and 3. This compound is primarily utilized in synthetic chemistry, particularly in the preparation of hypofluorites such as chlorodifluoromethyl hypofluorite (CClF₂OF) . Its electron-withdrawing fluorine substituents enhance reactivity in nucleophilic addition and substitution reactions, making it valuable in organofluorine synthesis.

Properties

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O/c4-2(5)1(9)3(6,7)8/h2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZVJXPRDKSTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Molecular Formula | Functional Group | Substituent Positions | CAS Number |

|---|---|---|---|---|

| 3-Chloro-1,1,1,3-tetrafluoropropan-2-one | C₃HClF₄O | Ketone | Cl at C3; F at C1, C3 (3×) | Not provided |

| 3-Chloro-1,1,1-trifluoroacetone | C₃HClF₃O | Ketone | Cl at C3; F at C1 (3×) | 431-37-8 |

| 3-Chloro-1,1,1-trifluoropropane | C₃H₄ClF₃ | Alkane | Cl at C3; F at C1 (3×) | 460-35-5 |

| 2-Chloro-1,1,1,2-tetrafluoropropane | C₃H₃ClF₄ | Alkane | Cl at C2; F at C1, C2 (3×) | Not provided |

| 3-Chloro-1,1,3,3-tetrafluoro-1-propene | C₃HClF₄ | Alkene | Cl at C3; F at C1, C3 (3×); C=C at C1 | 406-46-2 |

Key Observations :

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | State at RT |

|---|---|---|---|---|

| This compound | 182.49 | Not available | Not available | Likely liquid |

| 3-Chloro-1,1,1-trifluoroacetone | 162.52 | Not available | Not available | Liquid |

| 3-Chloro-1,1,1-trifluoropropane | 132.51 | Not available | 1.290 (estimate) | Gas/Liquid |

| 3-Chloro-1,1,3,3-tetrafluoro-1-propene | 148.49 | 14.5 | Not available | Gas |

Notes:

Q & A

Synthesis and Catalytic Pathways

Q: What catalytic systems are effective for synthesizing 3-chloro-1,1,1,3-tetrafluoropropan-2-one from fluorinated alkenes or chlorofluorocarbon precursors? A: Hydrofluorination reactions using antimony pentachloride (SbCl₅) or fluorinated antimony catalysts under vapor-phase conditions are effective for synthesizing chlorofluoropropane derivatives. For example, reactions involving 2-chloro-3,3,3-trifluoropropene with HF in the presence of SbCl₅ yield tetrafluorinated products, with selectivity influenced by catalyst composition (e.g., 25–99.9 mol% SbCl₅) and reaction temperature (optimized between 100–200°C) . Kinetic studies suggest that excess HF enhances fluorination efficiency while minimizing side reactions like oligomerization.

Structural Characterization Challenges

Q: How can NMR spectroscopy resolve structural ambiguities in this compound, particularly when distinguishing positional isomers? A: ¹⁹F NMR is critical for differentiating isomers. For instance, 3-chloro-1,1,1-trifluoropropane (CAS 460-35-5) exhibits distinct fluorine chemical shifts at δ −72 ppm (CF₃) and δ −58 ppm (CHCl) compared to 2,3-dichloro-1,1,1-trifluoropropane (δ −70 ppm for CF₃ and δ −62 ppm for CHCl₂). Coupling constants (²J₆F-F) and ¹H-¹⁹F correlation experiments further clarify substituent positions .

Reaction Mechanism Elucidation

Q: What mechanistic insights explain the regioselectivity of fluorination in chlorofluoropropane derivatives? A: Density functional theory (DFT) calculations suggest that fluorination proceeds via a carbocation intermediate stabilized by electron-withdrawing groups (e.g., CF₃). The transition state for HF addition favors attack at the less substituted carbon due to reduced steric hindrance, as observed in hydrofluorination of 2-chloro-3,3,3-trifluoropropene to yield 2-chloro-1,1,1,2-tetrafluoropropane . Isotopic labeling (e.g., D/H exchange) and in situ FTIR spectroscopy can validate these pathways.

Analytical Method Development

Q: How can trace impurities (e.g., 1,3-dichloro-2-propanol) in this compound be quantified in aqueous matrices? A: Solid-phase microextraction (SPME) with on-fiber derivatization (e.g., using BSTFA for silylation) coupled with GC-MS achieves detection limits <1 ppb. Optimized parameters include pH 7–9, 60°C extraction for 30 min, and polydimethylsiloxane/divinylbenzene fibers. Validation via spike-recovery experiments (85–110% recovery) ensures method robustness .

Toxicity and Safety Profiling

Q: What toxicological data are available for assessing workplace safety of this compound? A: Limited acute toxicity studies indicate moderate irritancy (skin/eye contact) and potential respiratory sensitization. Safety protocols recommend fume hoods, PPE (nitrile gloves, goggles), and emergency measures (e.g., flushing eyes with water for 15+ minutes). Chronic toxicity data are lacking, but structurally related HCFCs (e.g., HCFC-1353b) show low bioaccumulation potential .

Computational Modeling for Property Prediction

Q: How can computational tools predict physicochemical properties (e.g., vapor pressure, log P) of this compound? A: Group contribution methods (e.g., UNIFAC) and quantum mechanical calculations (e.g., COSMO-RS) estimate properties with <10% error. For example, the boiling point of 149329-29-3 (3-chloro-1,1,1,3-tetrafluoropropane) is predicted as 71–72°C, aligning with experimental data for analogs like 3-chloro-1,1,1-trifluoroacetone (bp 71–72°C) .

Stability Under Extreme Conditions

Q: What decomposition pathways occur when this compound is exposed to UV light or elevated temperatures? A: Thermolysis (>300°C) generates hazardous byproducts like HF and chlorofluorocarbons (CFCs). Photolysis under UV (λ = 254 nm) produces radicals (e.g., ·CF₃) detectable via electron paramagnetic resonance (EPR). Stabilizers (e.g., BHT) and inert atmospheres (N₂) mitigate degradation .

Application in Organic Synthesis

Q: How is this compound utilized as a fluorinating agent or building block in medicinal chemistry? A: It serves as a precursor for trifluoromethyl ketones via nucleophilic substitution (e.g., with Grignard reagents). In drug discovery, derivatives like 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one are synthesized for kinase inhibition studies, with IC₅₀ values determined via enzymatic assays .

Environmental Fate and Degradation

Q: What methodologies assess the environmental persistence of this compound? A: Aerobic biodegradation tests (OECD 301B) and hydrolysis studies (pH 4–9, 50°C) indicate slow degradation (t₁/₂ >100 days). Atmospheric lifetime is estimated via OH radical reaction rate constants (kOH) measured in smog chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.